

protocol for functionalization of the indole C6 position

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate*

Cat. No.: B2821325

[Get Quote](#)

An Application Note and Protocol for the Strategic Functionalization of the Indole C6 Position

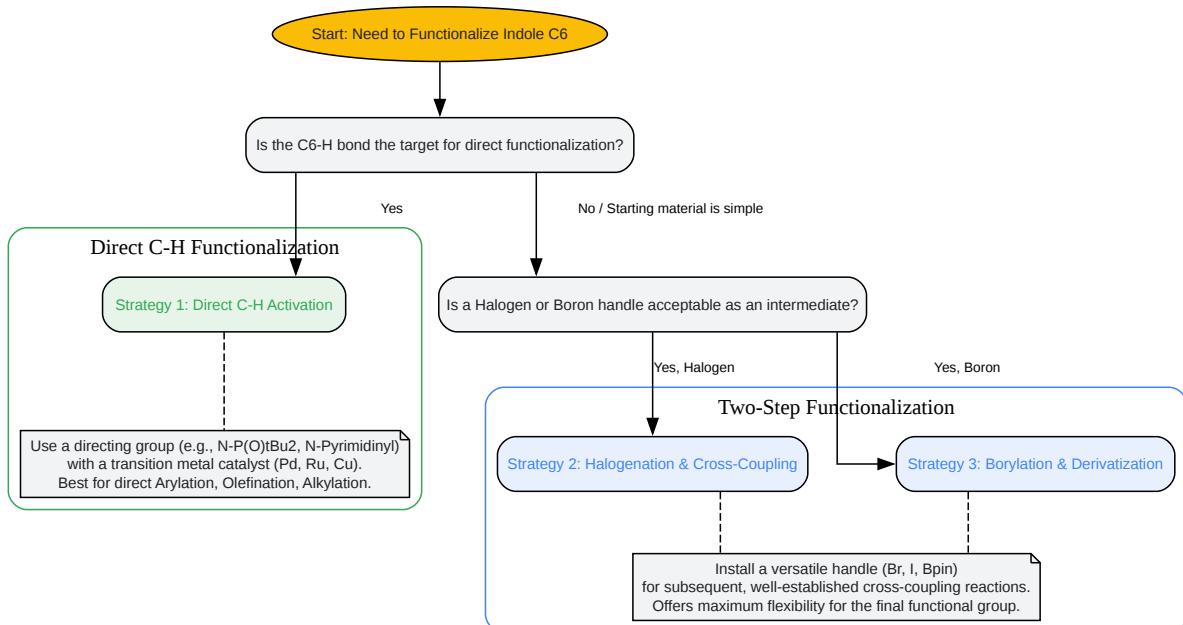
For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals. While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene core, particularly the C6 position, remains a significant synthetic challenge. This difficulty arises from the remote nature of the C6-H bond and its lower intrinsic reactivity compared to other sites on the indole ring.[\[1\]](#) [\[2\]](#) This guide provides a detailed overview of modern, field-proven strategies for achieving selective C6 functionalization. We will delve into the mechanistic basis and provide step-by-step protocols for three primary approaches: direct C-H activation using directing groups, the classic "halogenate-and-couple" sequence, and iridium-catalyzed C-H borylation.

Introduction: The Significance and Challenge of C6 Functionalization

The substitution pattern on the indole's benzenoid ring profoundly influences the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. C6-substituted indoles, in particular, are key components of various biologically active compounds.


However, achieving this substitution pattern is not trivial. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position, and to a lesser extent, the C2 and N1 positions.^[3] Direct functionalization of the C4-C7 positions requires overcoming this innate reactivity profile, necessitating innovative synthetic strategies.^{[4][5]}

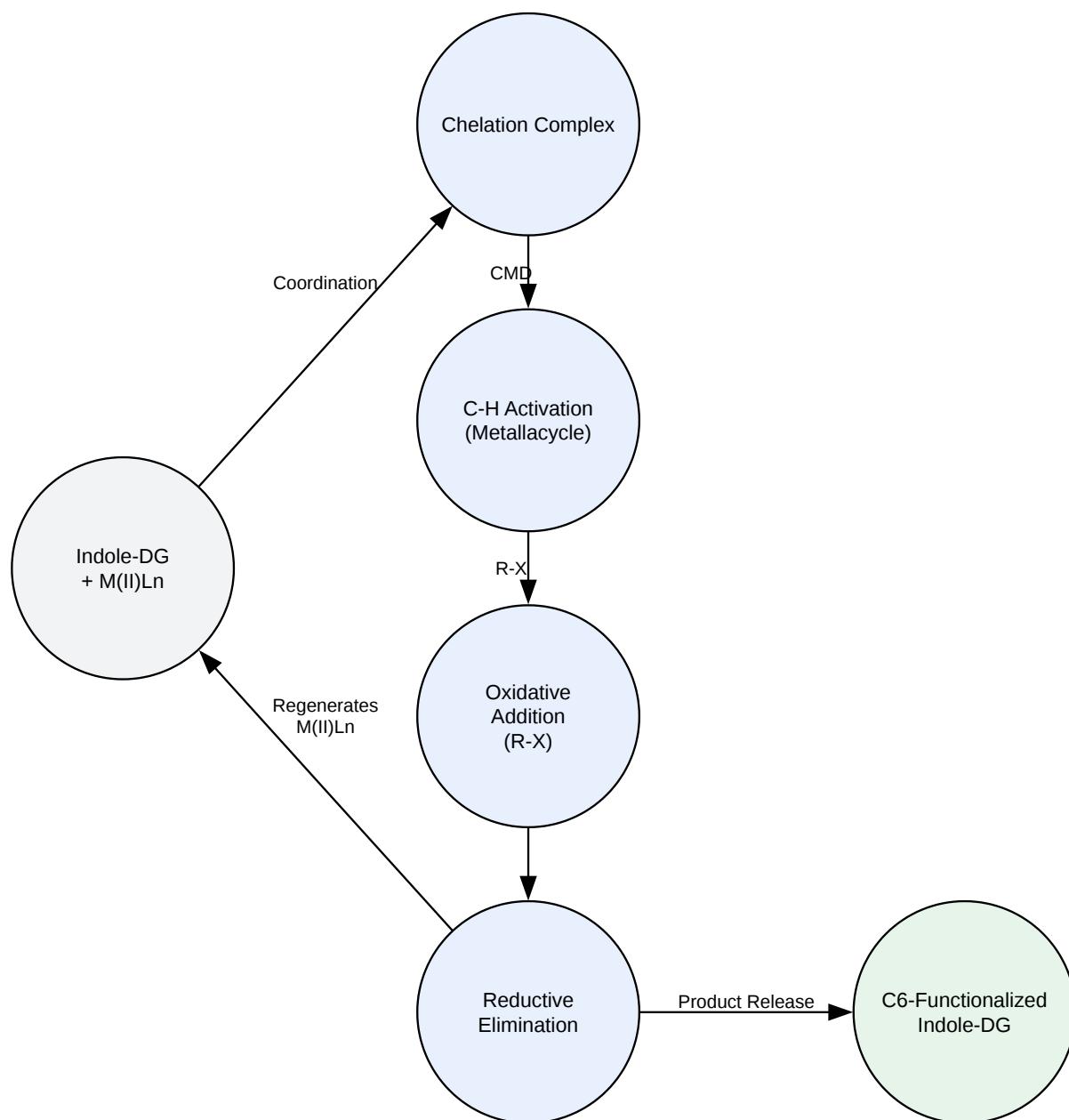
Early methods for producing C6-substituted indoles often relied on multi-step syntheses starting from pre-functionalized benzene derivatives.^{[6][7][8][9]} While effective, these linear approaches lack the efficiency and modularity required for modern drug discovery, which often involves the rapid generation of diverse compound libraries. The advent of transition-metal-catalyzed C-H functionalization has revolutionized this field, offering more direct and atom-economical routes to these valuable molecules.^{[5][10]}

This document serves as a practical guide to the contemporary methods available, explaining the strategic choices behind each protocol to empower researchers to select and implement the optimal approach for their specific target molecule.

Strategic Overview: Choosing Your Path to C6

Selecting the appropriate strategy for C6 functionalization depends on several factors, including the starting material's complexity, desired functional group, and tolerance to specific reaction conditions. Below is a workflow to guide this decision-making process.

[Click to download full resolution via product page](#)


Caption: Decision workflow for selecting a C6 functionalization strategy.

Strategy 1: Direct C-H Functionalization via Directing Groups

This is the most atom-economical approach, creating the desired bond directly at the C6 position. Success hinges on the use of a directing group (DG) temporarily installed on the indole nitrogen. This DG coordinates to the metal catalyst, positioning it in close proximity to the C6-H bond and overriding the indole's natural reactivity.^[4]

Causality and Mechanistic Insight

The key principle is chelation-assisted C-H activation. A directing group, such as the di-tert-butylphosphinoyl (N-P(O)Bu₂), forms a stable metallacycle with the catalyst (e.g., Palladium or Copper).[4][10] This conformation brings the metal center into the vicinity of the C₆-H bond, facilitating its cleavage in a process like concerted metalation-deprotonation (CMD). Once the C-H bond is activated and a new C-Metal bond is formed, the catalytic cycle proceeds through steps analogous to traditional cross-coupling, such as oxidative addition and reductive elimination, to form the final product.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.

Protocol 1: Copper-Catalyzed C6-Arylation using an N-P(O)tBu2 Directing Group

This protocol is adapted from the work of Yang et al. and provides a reliable method for the direct arylation of the indole C6 position.[10][11][12] The N-P(O)tBu2 directing group is crucial for achieving C6 selectivity with a copper catalyst.

Materials & Reagents:

- N-P(O)tBu2 protected indole
- Diaryliodonium triflate salt (Ar_2IOTf)
- Copper(I) oxide (CuO)
- 1,2-Dichloroethane (DCE)
- Anhydrous, inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions
- Silica gel for column chromatography

Step-by-Step Procedure:

- Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the N-P(O)tBu2 protected indole (1.0 equiv.), the diaryliodonium triflate salt (1.5 equiv.), and CuO (0.2 equiv.).
- Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.
- Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the copper catalyst.

- Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the C6-arylated product.
- DG Removal (if required): The N-P(O)tBu₂ group can be removed under basic conditions if the free N-H indole is the final target.

Parameter	Condition/Reagent	Rationale (The "Why")
Catalyst	CuO	Copper(I) oxide is an effective and inexpensive catalyst for this transformation.[11]
Directing Group	N-P(O)tBu ₂	This specific phosphinoyl group directs the copper catalyst selectively to the C6 position.[4][11]
Aryl Source	Diaryliodonium Triflate	These are highly reactive arylating agents that are effective partners in copper-catalyzed C-H functionalization.
Solvent	DCE	A high-boiling, non-coordinating solvent suitable for the reaction temperature.
Atmosphere	Inert (N ₂ or Ar)	Prevents oxidation of the catalyst and other reaction components.

Strategy 2: Halogenation and Subsequent Cross-Coupling

This is a robust, two-step strategy that offers immense flexibility. First, a halogen (typically bromine) is selectively installed at the C6 position. This C6-haloindole then becomes a versatile building block for a wide range of well-established palladium-catalyzed cross-coupling

reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol 2A: Regioselective C6-Bromination

Direct bromination of a simple indole typically yields a complex mixture of products.

Regioselectivity at C6 can be achieved by first installing an electron-withdrawing group at the N1 position, which deactivates the pyrrole ring towards electrophilic attack. This protocol is based on a procedure for the C6-bromination of methyl indolyl-3-acetate.[\[6\]](#)

Materials & Reagents:

- N1-Carbomethoxy-protected indole (or similar N-EWG indole)
- Bromine (Br₂)
- Carbon tetrachloride (CCl₄)
- Aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
- Standard laboratory glassware

Step-by-Step Procedure:

- Preparation: Dissolve the N1-protected indole (1.0 equiv.) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a dropping funnel. Caution: CCl₄ is toxic and carcinogenic; perform this reaction in a well-ventilated fume hood.
- Bromination: Cool the solution in an ice bath (0 °C). Add a solution of bromine (1.1 - 2.0 equiv.) in CCl₄ dropwise to the stirred indole solution. The deep red color of bromine should dissipate as it reacts.
- Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor the consumption of the starting material by TLC.
- Quenching: Once the reaction is complete, carefully quench the excess bromine by adding aqueous sodium thiosulfate or sodium sulfite solution until the red/orange color disappears.

- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure 6-bromoindole derivative.

Protocol 2B: Suzuki-Miyaura Coupling of 6-Bromoindole

This protocol provides a general method for forming a C-C bond at the C6 position.[\[15\]](#)[\[16\]](#)

Materials & Reagents:

- 6-Bromoindole derivative (from Protocol 2A)
- Aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2.0-3.0 equiv.)
- Solvent system (e.g., Toluene/Ethanol/ H_2O , Dioxane/ H_2O)

Step-by-Step Procedure:

- Setup: To a Schlenk flask, add the 6-bromoindole (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and base (e.g., K_2CO_3 , 2.0 equiv.).
- Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.

- Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
- Purification: Dry the organic layer over Na_2SO_4 , filter, and concentrate. Purify the residue by flash column chromatography to obtain the 6-arylindole product.

Protocol 2C: Buchwald-Hartwig Amination of 6-Bromoindole

This protocol is for forming a C-N bond at the C6 position, which is essential for synthesizing many pharmacologically active molecules.[\[13\]](#)[\[17\]](#)[\[18\]](#)

Materials & Reagents:

- 6-Bromoindole derivative (unprotected N-H is often tolerated)[\[13\]](#)
- Amine (primary or secondary) (1.2 equiv.)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$) (1-2 mol%)
- Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
- Strong Base (e.g., NaOt-Bu , LiHMDS) (1.4-2.2 equiv.)[\[13\]](#)
- Anhydrous solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

- Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
- Reagent Addition: Add the 6-bromoindole (1.0 equiv.) and the amine (1.2 equiv.).
- Solvent Addition: Add the anhydrous solvent via syringe.
- Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

- **Workup:** After cooling, quench the reaction with saturated aqueous ammonium chloride (NH_4Cl). Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify by flash column chromatography.

Reaction	Catalyst/Ligand	Base	Key Bond Formed	Rationale
Suzuki-Miyaura	$\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$	K_2CO_3 , Cs_2CO_3	$\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$	Forms biaryl structures; highly reliable and tolerant of many functional groups. [15]
Buchwald-Hartwig	$\text{Pd}_2(\text{dba})_3$ / XPhos	NaOt-Bu , LiHMDS	$\text{C}(\text{sp}^2)\text{-N}$	Creates arylamines; modern ligands allow for coupling with a wide range of amines, including for unprotected haloindoles. [13] [14]

Strategy 3: Iridium-Catalyzed C-H Borylation

A more recent and powerful strategy involves the direct conversion of a C-H bond to a C-B bond. Iridium catalysts are uniquely suited for this transformation. The resulting C6-borylated indole (as a pinacol boronate ester, Bpin) is an exceptionally versatile intermediate, analogous to a haloindole, that can participate in Suzuki couplings and other transformations.[\[19\]](#)

Causality and Rationale

Achieving C6 selectivity in borylation over other positions (like the more electronically favorable C2 or C3) again requires careful control, often through a directing group.[\[20\]](#)[\[21\]](#) Recent

advances have shown that bulky tertiary phosphine directing groups, in combination with specific ligands like 1,10-phenanthroline, can use non-covalent dispersion interactions to favor the transition state leading to C6 borylation.[19][22]

Protocol 3: Directed C6-Selective Iridium-Catalyzed Borylation

This protocol is a representative procedure for achieving C6-borylation. Specific directing groups and ligands may need to be optimized based on the substrate.

Materials & Reagents:

- N-Directing group protected indole
- $[\text{Ir}(\text{cod})\text{OMe}]_2$ (Iridium precatalyst)
- Ligand (e.g., 1,10-phenanthroline)
- Bis(pinacolato)diboron (B_2pin_2)
- Anhydrous solvent (e.g., THF, Cyclohexane)

Step-by-Step Procedure:

- Setup: In a glovebox, charge a vial with the N-DG-protected indole (1.0 equiv.), B_2pin_2 (1.2 equiv.), $[\text{Ir}(\text{cod})\text{OMe}]_2$ (1.5 mol%), and the ligand (3.0 mol%).
- Solvent: Add anhydrous solvent to the vial.
- Reaction: Seal the vial and heat the mixture at 80 °C for 16-24 hours.
- Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
- Purification: The crude product can often be taken directly to the next step (e.g., Suzuki coupling). If purification is needed, it can be achieved by flash column chromatography on silica gel. The resulting 6-Bpin-indole is a stable solid that can be used in a wide variety of subsequent reactions.

Conclusion

The selective functionalization of the indole C6 position has transitioned from a formidable challenge to a solvable problem with a diverse toolkit of synthetic methods. Direct C–H activation offers an elegant and efficient route, provided a suitable directing group strategy is available. For maximum versatility and access to a broad scope of functionalities, the two-step halogenation/borylation followed by cross-coupling remains a highly reliable and powerful approach. The protocols and strategic insights provided herein are designed to equip researchers with the knowledge to confidently and successfully synthesize C6-functionalized indoles for applications in drug discovery and materials science.

References

- Regioselective C–H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [[Link](#)]
- Leitch, J. A., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ -Activation. ACS Catalysis. [[Link](#)]
- C–H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Royal Society of Chemistry. [[Link](#)]
- Taskesenligil, Y. (2023). C6–H Bond Functionalization of Indoles: A New Gate. SciSpace. [[Link](#)]
- Transition-Metal Catalyzed C6 selective C–H Functionalization of Indoles. (2022). ResearchGate. [[Link](#)]
- C(6)–H Bond Functionalization of Indoles: A New Gate. (2023). ResearchGate. [[Link](#)]
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. PubMed. [[Link](#)]
- Suarez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. [[Link](#)]

- Yang, G., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. *Journal of the American Chemical Society*. [\[Link\]](#)
- Zhou, L., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ -unsaturated α -ketoester. *Frontiers in Chemistry*. [\[Link\]](#)
- Zheng, T., et al. (2023). Dispersion-controlled C6-selective C–H borylation of indoles. *Royal Society of Chemistry*. [\[Link\]](#)
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (2021). *Royal Society of Chemistry*. [\[Link\]](#)
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (2021). *Royal Society of Chemistry*. [\[Link\]](#)
- Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. (n.d.). *ACS Publications*. [\[Link\]](#)
- Dispersion-controlled C6-selective C–H borylation of indoles. (2023). *ResearchGate*. [\[Link\]](#)
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. *The Journal of Organic Chemistry*. [\[Link\]](#)
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2023). *ACS Publications*. [\[Link\]](#)
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). *Royal Society of Chemistry*. [\[Link\]](#)
- Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. *Organic Letters*. [\[Link\]](#)
- A New Protecting-Group Strategy for Indoles. (n.d.). *ResearchGate*. [\[Link\]](#)
- Zhou, L. J., et al. (2014). Organocatalytic arylation of 3-indolylmethanols via chemo- and regiospecific C6-functionalization of indoles. *PubMed*. [\[Link\]](#)

- Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ -Activation. (2017). SciSpace. [\[Link\]](#)
- Muchowski, J., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [\[Link\]](#)
- Cu-Catalyzed Direct C6-Arylation of Indoles. (2016). Journal of the American Chemical Society. [\[Link\]](#)
- Buchwald–Hartwig amination. (n.d.). Wikipedia. [\[Link\]](#)
- Synthesis of Indoles from o-Haloanilines. (2014). ACS Publications. [\[Link\]](#)
- Boger, D. L., & Zhang, M. (2006). Synthesis of indoles via 6pi-electrocyclic ring closures of trienecarbamates. PubMed. [\[Link\]](#)
- Selective C–H Bond Functionalization of Unprotected Indoles by Donor-Acceptor Carbene Insertion. (n.d.). CORE. [\[Link\]](#)
- Quick, Versatile Technique for Selective Bromination of Indoles. (2024). Mirage News. [\[Link\]](#)
- Synthesis of indoles. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product brettin in aqueous conditions. (2019). ResearchGate. [\[Link\]](#)
- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (n.d.). ACS Publications. [\[Link\]](#)
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified *E. coli* reductase. (n.d.). National Institutes of Health. [\[Link\]](#)
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [\[Link\]](#)
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [\[Link\]](#)

- Boger, D. L., & Zhang, M. (2006). Synthesis of Indoles via 6π -Electrocyclic Ring Closures of Trienecarbamates. PMC. [[Link](#)]
- Suzuki Coupling Mechanism and Applications. (2018). YouTube. [[Link](#)]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [[Link](#)]
- Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [[Link](#)]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Royal Society of Chemistry. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ -unsaturated α -ketoester [frontiersin.org]
- 3. soc.chim.it [soc.chim.it]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis of indoles via 6π -electrocyclic ring closures of trienecarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Indoles via 6 π -Electrocyclic Ring Closures of Trienecarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. [pubs.acs.org](#) [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [research.rug.nl](#) [research.rug.nl]
- 19. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 21. [pubs.rsc.org](#) [pubs.rsc.org]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [protocol for functionalization of the indole C6 position]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2821325#protocol-for-functionalization-of-the-indole-c6-position\]](https://www.benchchem.com/product/b2821325#protocol-for-functionalization-of-the-indole-c6-position)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com